Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methyl ester group
Scientific Research Applications
Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium carbonate (Na2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaH). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain inflammatory pathways by interacting with proteins like ATF4 and NF-kB . This interaction can lead to reduced expression of inflammatory markers and stress response proteins.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: A precursor in the synthesis of the target compound.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with similar pyrimidine structures are used in various medicinal applications.
Uniqueness
Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is unique due to its combination of a pyrrolidine ring and a pyrimidine ring with a methyl ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-7-9(10(15)16-2)13-11(12-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXOPGOSPHPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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